molecular formula C25H29N5O3S B2878807 5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-94-4

5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2878807
CAS No.: 851809-94-4
M. Wt: 479.6
InChI Key: CBOKKGOQVGRUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core. Its structure features a benzylpiperazine moiety linked to a 3,4-dimethoxyphenyl group via a methyl bridge, with a methyl substituent at position 2 of the thiazole ring and a hydroxyl group at position 4. The benzylpiperazine group is commonly associated with modulation of neurotransmitter receptors (e.g., serotonin, dopamine), while the dimethoxyphenyl substituent may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-17-26-25-30(27-17)24(31)23(34-25)22(19-9-10-20(32-2)21(15-19)33-3)29-13-11-28(12-14-29)16-18-7-5-4-6-8-18/h4-10,15,22,31H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOKKGOQVGRUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A thiazole ring
  • A triazole moiety
  • A benzylpiperazine substituent
  • A dimethoxyphenyl group

This unique combination of structural features is hypothesized to contribute to its biological activity.

Antimicrobial Properties

Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to possess potent antibacterial and antifungal properties. The thiazole and triazole rings are known to enhance the interaction with microbial targets, potentially through inhibition of key enzymes involved in cell wall synthesis or metabolic pathways .

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through various in vitro assays. In particular, studies have demonstrated that similar thiazolo-triazole compounds inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase) pathways .

Binding Affinity Studies

Molecular docking studies have suggested that the compound interacts favorably with several biological targets, including:

  • Prostaglandin D synthase (PTGR2)
  • c-Jun N-terminal kinase (JNK)

These interactions are critical for understanding the compound's mechanism of action and its potential therapeutic applications. For example, the binding affinity measurements indicate a strong interaction with PTGR2, which may play a role in inflammation and cancer progression .

Case Studies

  • Anticancer Efficacy : In a study involving human cancer cell lines, the compound displayed IC50 values in the micromolar range, indicating effective cytotoxicity against various cancer types. The results suggest that the compound could be a candidate for further development as an anticancer drug.
  • Antimicrobial Activity : Another investigation revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Summary

Activity TypeAssay TypeResult
AnticancerCell Viability AssayIC50 ~ 5 µM
AntimicrobialMIC AssayMIC ~ 10 µg/mL
Binding AffinityDocking StudiesStrong affinity with PTGR2

Chemical Reactions Analysis

General Synthetic Routes

The synthesis of thiazolo[3,2-b] triazole derivatives typically involves several key reactions:

  • Condensation Reactions : The formation of the thiazolo[3,2-b] triazole structure often begins with the condensation of 1,3-diketones with thioketones or mercaptotriazoles under acidic conditions.

  • Bromination and Substitution : The introduction of bromine or other substituents can be achieved using reagents like N-bromosuccinimide (NBS) under various conditions including visible light irradiation to promote regioselectivity.

  • Cycloaddition Reactions : The incorporation of piperazine and phenyl groups may involve cycloaddition reactions where nucleophiles attack electrophilic centers on the triazole or thiazole rings.

Key Reactions and Mechanisms

The following table summarizes some significant reactions involving the compound:

Reaction TypeReactants/ConditionsProducts/Observations
Condensation 1,3-Diketone + MercaptotriazoleThiazolo[3,2-b] triazole derivatives
Bromination α-Bromo-1-phenylbutane-1,3-dione + NBSα-Bromo ketones; regioselectivity observed
Visible Light Irradiation α-Bromo ketones + mercaptotriazoles in polar solventsEnhanced yields; reaction completion within minutes

Mechanistic Insights

The condensation reaction typically proceeds through the formation of a thioester intermediate followed by cyclization to form the thiazolo[3,2-b] triazole structure. The mechanism can be illustrated as follows:

  • Formation of a thioester from the nucleophilic attack of mercaptotriazole on the carbonyl group of the diketone.

  • Intramolecular cyclization facilitated by acid catalysis leading to the formation of the triazole ring.

  • Dehydration steps that yield the final product with a stable thiazolo-triazole framework.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

  • Compound 5f (): Replaces the benzylpiperazine group with a 4-chlorophenylamino substituent. This simplification reduces molecular weight (MW = ~370 g/mol vs. target compound’s ~520 g/mol) and eliminates the piperazine’s basic nitrogen, likely altering solubility and CNS penetration .
  • Compound 6a (): Incorporates a sulfonylpiperidine group instead of benzylpiperazine.

Substituent Variations

  • Compound: Features a 3-chlorophenylpiperazine and 4-ethoxy-3-methoxyphenyl group. The chloro substituent introduces electron-withdrawing effects, which may enhance metabolic stability compared to the target’s benzyl group. The ethoxy group increases lipophilicity (ClogP ≈ 4.1 vs.
  • Compound : Contains a pyrazole ring and a butoxy chain. The extended alkoxy group (butoxy vs. methoxy) could slow oxidative metabolism but increase susceptibility to esterase cleavage .

Pharmacological Profile Comparison

Compound Key Structural Features Potential Targets Notable Properties
Target Compound Benzylpiperazine, 3,4-dimethoxyphenyl Serotonin/Dopamine receptors, CYP450 High lipophilicity (ClogP ~3.8)
Verapamil (4, ) Phenylalkylamine Calcium channels Clinically used for hypertension
Tacrine (7, ) Acridine core Acetylcholinesterase Historic Alzheimer’s drug (withdrawn)
Compound Pyrazole-triazolothiadiazole 14-α-demethylase (antifungal) Molecular docking suggests antifungal activity

Physicochemical Data

Property Target Compound Compound Compound
Molecular Formula C₃₂H₃₆N₆O₃S C₂₇H₂₈ClN₅O₃S C₃₄H₃₂N₆O₃S₂
Molecular Weight (g/mol) 608.7 546.1 660.8
Melting Point (°C) Not reported >280 (5f, ) 189–250 ()
LogP (Predicted) 3.8 4.1 5.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.